![molecular formula C10H7F2NO2 B2701783 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 2230802-88-5](/img/structure/B2701783.png)
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, a methyl group at position 3, and a carboxylic acid group at position 2 on the indole ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and biological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 4,6-difluoro-3-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4,6-Difluoro-3-methyl-1H-indole-2-carboxaldehyde or this compound derivatives.
Reduction: Formation of 4,6-Difluoro-3-methyl-1H-indole-2-methanol or 4,6-Difluoro-3-methyl-1H-indole-2-carboxaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its unique substitution pattern enhances metabolic stability and bioavailability, making it valuable for drug development.
Biology
The compound has been extensively studied for its biological activities , including:
- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL .
- Antiviral Properties : A notable study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, with IC50 values as low as 0.13 µM. This suggests potential for developing new antiviral agents targeting HIV .
Medicine
The compound is being investigated as a lead compound in drug discovery . Its potential anticancer properties have been highlighted in several studies:
- Anticancer Activity : Research has shown that it exhibits significant antiproliferative effects against breast cancer cell lines (MCF-7), outperforming established chemotherapeutics like doxorubicin in some cases .
Antiviral Activity Against HIV
A study focused on indole derivatives revealed their ability to inhibit HIV-1 integrase effectively. The binding conformation analysis indicated that the compound chelates magnesium ions within the active site of integrase, enhancing its inhibitory effect. Structural optimizations led to derivatives with improved activity profiles .
Anticancer Properties
In another investigation, indole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Compounds demonstrated significant activity against MCF-7 cells, with some showing greater potency than doxorubicin, indicating the potential of these compounds in cancer therapy .
Comparison with Similar Compounds
- 4,6-Difluoroindole-2-carboxylic acid
- 3-Methylindole-2-carboxylic acid
- 4,6-Difluoro-1H-indole-2-carboxylic acid
Comparison: 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid is unique due to the specific combination of fluorine atoms, a methyl group, and a carboxylic acid group on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Biological Activity
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various signaling pathways.
- Biochemical Pathways : These compounds are known to maintain intestinal homeostasis and modulate immune responses, which are crucial for overall health.
- Metabolism : The compound is a metabolite derived from tryptophan metabolism mediated by intestinal microorganisms, highlighting its role in gut health and systemic effects.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's structure may enhance its bioavailability and metabolic stability, making it a candidate for further development in antimicrobial therapies.
- Antiviral Activity : Recent research has highlighted the efficacy of indole derivatives as inhibitors of HIV-1 integrase. For instance, modifications on similar indole derivatives have shown IC50 values as low as 0.13 µM in inhibiting integrase activity . This suggests that structural optimizations could enhance the antiviral properties of this compound.
Antiviral Activity Against HIV
A study focused on indole-2-carboxylic acid derivatives demonstrated significant inhibition of HIV-1 integrase. The binding conformation analysis revealed that the indole core effectively chelates magnesium ions within the active site of integrase. Structural optimizations led to derivatives with enhanced inhibitory effects (IC50 values ranging from 0.13 to 6.85 µM) compared to parent compounds .
Anticancer Properties
In another investigation, indole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Compounds exhibited significant activity against breast cancer cells (MCF-7), with some showing greater potency than established chemotherapeutics like doxorubicin . This highlights the potential of this compound as a lead compound in cancer therapy.
Comparative Analysis
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial/Antiviral | TBD | Potential for further optimization |
Indole derivative (Compound 3) | HIV Integrase Inhibitor | 12.41 | Significant structural modifications improve efficacy |
NITD-349 (Indole derivative) | Anti-TB agent | 0.012 | Identified as preclinical agent for treating MDR-TB |
Properties
IUPAC Name |
4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUTWPREYFGBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.